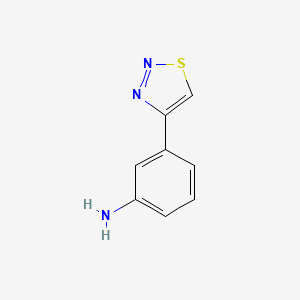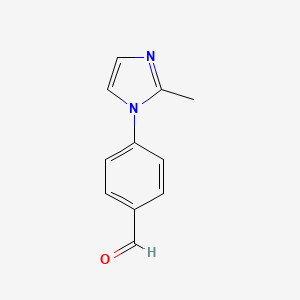
4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Overview
Description
“4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” is a white to light brown solid . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis . It could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods includes the use of di-acetoxyiodobenzene (DIAB) and potassium iodide (KI) which promotes iodination at the α-position and subsequently azidation at the same position generates the azide derivative . This is followed by intramolecular cyclization and further aromatization to produce the desired compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H10N2O . The InChI code is 1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 . The molecular weight is 186.21 g/mol . The structure of the molecule includes an imidazole ring, which is essentially planar .
Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can participate in a formal [4 + 1] cycloamination reaction to provide imidazole-4-carboxylic derivatives . It can also undergo a reaction with 4′-methylacetophenone through Claisen–Schmidt condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 186.21 g/mol , a topological polar surface area of 34.9 Ų , and a XLogP3-AA value of 1.5 . It has a rotatable bond count of 2 and a complexity of 200 .
Scientific Research Applications
1. Applications in Fluorescence Sensing
4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, has been effectively used as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe demonstrates a significant hypsochromic shift in emission, which is useful for quantitative detection of these amino acids (Lin et al., 2008).
2. Corrosion Inhibition
The compound 4-(1H-imidazol-1-yl)benzaldehyde has shown promising results in inhibiting the corrosion of 1020 carbon steel in acidic medium. This effect is attributed to the molecule's polarity and its interaction with the metallic surface, highlighting its potential use in industrial applications (Costa et al., 2021).
3. Synthesis and Medicinal Chemistry
In medicinal chemistry, 4-(1H-imidazol-1-yl)benzaldehyde has been utilized for synthesizing various compounds with potential anti-leishmanial, anti-oxidant, and anti-fungal activities. This demonstrates its versatility as a building block in creating pharmacologically active compounds (Hussain et al., 2009).
4. Molecular Sensing and Detection
This compound has also been employed in the development of a sensitive probe for hydrogen sulfite, exhibiting a large emission wavelength shift. Its high selectivity makes it suitable for bioimaging applications, like detecting hydrogen sulfite in HeLa cells using ratiometric fluorescent methods (Cheng et al., 2013).
5. Luminescence Sensing
In the field of luminescence sensing, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized. These frameworks, incorporating 4-(1H-imidazole-1-yl)benzaldehyde, show potential as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical processes, including signal transduction, DNA synthesis, and energy metabolism .
Pharmacokinetics
The compound is a solid under normal conditions and is stored in an inert atmosphere at 2-8°C . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Safety and Hazards
The safety and hazards associated with “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” include skin irritation (H315), eye irritation (H319), and specific target organ toxicity - single exposure (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJGBSRSBDUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390220 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88427-96-7 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
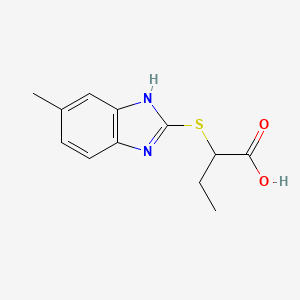

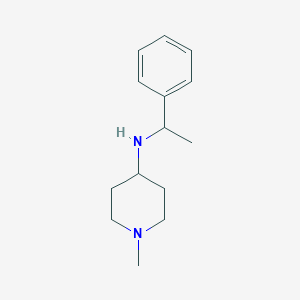
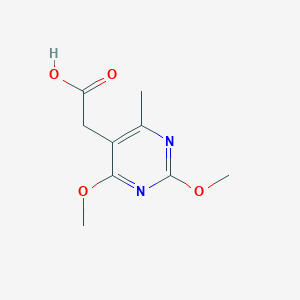
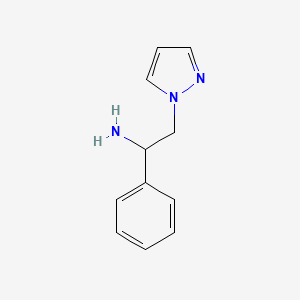
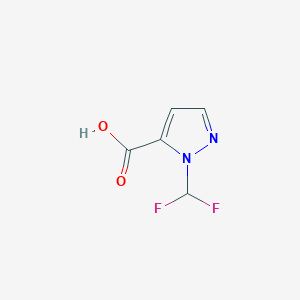
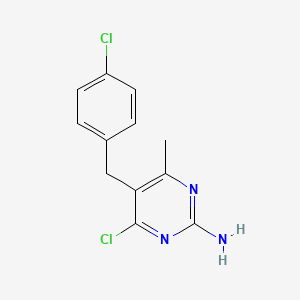
![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)
![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)
![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)
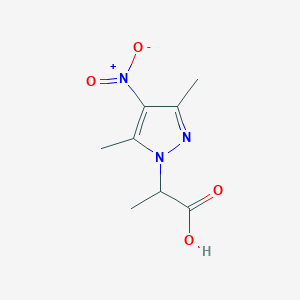
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)
![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)
